1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a methoxy-substituted beta-carboline moiety, and a pyrrolidine-2,5-dione core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the beta-carboline moiety: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the pyrrolidine-2,5-dione core: This can be synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Attachment of the dichlorophenyl group: This step may involve nucleophilic substitution reactions where the dichlorophenyl group is introduced using reagents like 2,4-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the dichlorophenyl or methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: 2,4-dichlorobenzyl chloride, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, anticancer, or neuroprotective effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione: Lacks the methoxy group.
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,4-dione: Different position of the dione group.
Uniqueness
The presence of the methoxy group and the specific arrangement of functional groups in 1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione may confer unique biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
Molecular Formula |
C22H19Cl2N3O3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19Cl2N3O3/c1-30-13-3-4-17-15(9-13)14-6-7-26(11-18(14)25-17)20-10-21(28)27(22(20)29)19-5-2-12(23)8-16(19)24/h2-5,8-9,20,25H,6-7,10-11H2,1H3 |
InChI Key |
ROGAPRJVRIWULF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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